molecular formula C20H19ClN2O2 B4772068 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide

2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide

Cat. No. B4772068
M. Wt: 354.8 g/mol
InChI Key: OJINZGRJVKXAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide, also known as ML-7, is a selective inhibitor of myosin light chain kinase (MLCK). It is a small molecule that has been widely used in scientific research to investigate the role of MLCK in various cellular processes.

Mechanism of Action

2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide selectively inhibits MLCK by binding to its ATP-binding site, preventing the phosphorylation of myosin light chain and the subsequent actin-myosin interaction. This leads to the inhibition of smooth muscle contraction, cell migration, and cytokinesis. 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of other kinases, such as protein kinase C and protein kinase A, although its selectivity for MLCK is much higher.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. In smooth muscle cells, 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide inhibits the contraction induced by various stimuli, including agonists and depolarization. In endothelial cells, 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide inhibits cell migration and angiogenesis. In cancer cells, 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide inhibits cell proliferation and invasion. In addition, 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also highly selective for MLCK, which allows for the specific inhibition of MLCK without affecting other kinases. However, 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide also has some limitations. It has a short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. In addition, 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide has been shown to have off-target effects at high concentrations, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide in scientific research. One direction is the development of more selective MLCK inhibitors with longer half-lives and improved pharmacokinetic properties. Another direction is the investigation of the role of MLCK in other cellular processes, such as autophagy and apoptosis. Finally, the use of 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide in combination with other inhibitors or chemotherapeutic agents may provide new therapeutic strategies for the treatment of cancer and other diseases.

Scientific Research Applications

2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide has been widely used in scientific research to investigate the role of MLCK in various cellular processes. MLCK is a key regulator of actin-myosin interactions, which are involved in many cellular processes, including cell migration, cytokinesis, and smooth muscle contraction. 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide has been used to study the role of MLCK in these processes and to identify potential therapeutic targets for diseases such as cancer and cardiovascular disease.

properties

IUPAC Name

2-(2-chlorophenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-25-12-6-11-22-20(24)16-13-19(15-8-2-4-9-17(15)21)23-18-10-5-3-7-14(16)18/h2-5,7-10,13H,6,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJINZGRJVKXAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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